molecular formula C13H24N2O2 B8316401 N-tert-butoxycarbonyl-N-isopropyl-N'-prop-2-ynyl-ethane-1,2-diamine

N-tert-butoxycarbonyl-N-isopropyl-N'-prop-2-ynyl-ethane-1,2-diamine

Cat. No.: B8316401
M. Wt: 240.34 g/mol
InChI Key: ZTWLGMPCQXAJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butoxycarbonyl-N-isopropyl-N'-prop-2-ynyl-ethane-1,2-diamine is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-propan-2-yl-N-[2-(prop-2-ynylamino)ethyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-7-8-14-9-10-15(11(2)3)12(16)17-13(4,5)6/h1,11,14H,8-10H2,2-6H3

InChI Key

ZTWLGMPCQXAJOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNCC#C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.9 mL (13 mmol) of titanium isopropoxide and 2 g (10 mmol) of (tert-butoxycarbonyl-isopropyl-amino)-acetaldehyde (prepared according to the method described by Kato, Shiro et al., J. Chem. Soc. Perkin Trans. 1, 1997, 21, 3219-26) are added to a solution of 1.65 g (30 mmol) of propargylamine in 50 mL of anhydrous tetrahydrofuran. The solution is stirred for 5 hours at room temperature then 5 mL of anhydrous methanol and 317 mg (8.4 mmol) of sodium borohydride are added. Stirring is continued for a further 2 hours then 2 mL of water is added. The reaction mixture is filtered then the solvents are evaporated. The residue is purified by chromatography on silica (eluent dichloromethane/methanol 98/2) to give 1.2 g (50%) of N-tert-butoxycarbonyl-N-isopropyl-N′-prop-2-ynyl-ethane-1,2-diamine in the form of a colourless oil.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
317 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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